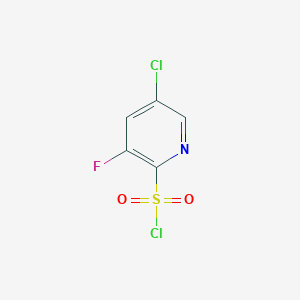
5-Chloro-3-fluoropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of (Poly)halo-Substituted Diarylsulfones
Research by Sasmal et al. (2018) demonstrates the use of (poly)halo-substituted benzenesulfonyl chlorides, including 5-chloro-3-fluoropyridine-2-sulfonyl chloride, in the palladium-catalyzed ortho-directed C-H bond sulfonylation of 2-arylpyridines. This process is critical in the synthesis of halo-substituted diarylsulfones, showcasing the versatility of these compounds in organic synthesis (Sasmal, Bera, Doucet, & Soulé, 2018).
Reactions of 5-Chloro-2-Thiophenesulfonyl Derivatives
Obafemi (1982) explores the reactions of 5-chloro-2-thiophenesulfonyl chloride, a compound related to this compound. This research focuses on the synthesis of various sulfonamides and sulfonyl azides, contributing to the understanding of the reactivity and potential applications of sulfonyl chloride derivatives in heterocyclic compound synthesis (Obafemi, 1982).
Chemoselective Amination
Stroup et al. (2007) discuss the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally similar to this compound. The study focuses on catalytic amination conditions, highlighting the potential for selective substitution reactions in the modification of pyridine derivatives (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Derivatives of 4-Fluoro-5-Sulfonylisoquinoline
Ohba et al. (2012) investigate 4-fluoroisoquinoline-5-sulfonyl chloride, related to this compound, and its derivatives. This study provides insights into the steric and electronic effects influencing the structure and reactivity of sulfonyl chloride derivatives, which is valuable for the development of new heterocyclic compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Creation of Sulfonyl Fluoride Hubs
Nie et al. (2021) introduce a new class of sulfonyl fluoride hubs, highlighting the broad applications of sulfonyl fluorides in ligation chemistry, chemical biology, and drug discovery. This research underscores the relevance of compounds like this compound in expanding the structural diversity and synthetic efficiency of sulfonyl fluorides (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).
Safety and Hazards
The safety data sheet for a similar compound, Chloropyridine-3-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as dust masks, eyeshields, and gloves .
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way, possibly involving the strong electron-withdrawing substituent in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
Given its use in the synthesis of various biologically active compounds, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Propriétés
IUPAC Name |
5-chloro-3-fluoropyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYCRCZGDSGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

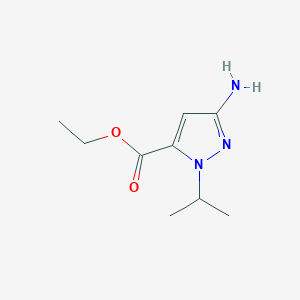
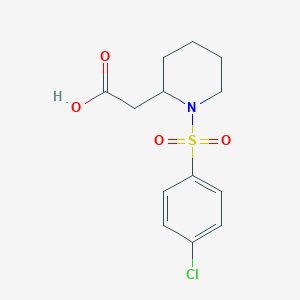
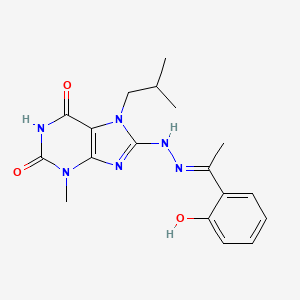
![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

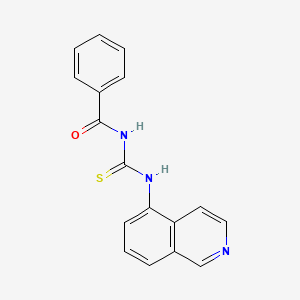
![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)
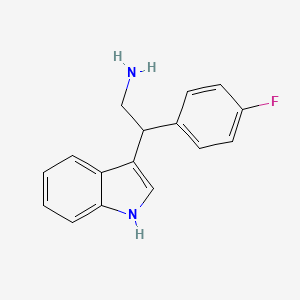
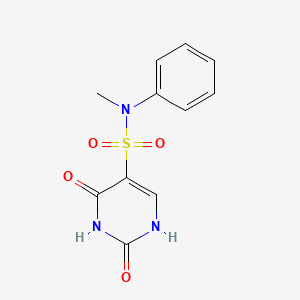
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)

